Cycloguanil pamoate

Catalog No.
S592237
CAS No.
609-78-9
M.F
C45H44Cl2N10O6
M. Wt
891.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cycloguanil pamoate

CAS Number

609-78-9

Product Name

Cycloguanil pamoate

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine

Molecular Formula

C45H44Cl2N10O6

Molecular Weight

891.8 g/mol

InChI

InChI=1S/C23H16O6.2C11H14ClN5/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-6H,1-2H3,(H4,13,14,15,16)

InChI Key

LUNRMKZYOGNOTR-UHFFFAOYSA-N

SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Synonyms

cycloguanil embonate, cycloguanil pamoate

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Cycloguanil pamoate is a polymer.

Cycloguanil pamoate (CAS 609-78-9) is the highly insoluble embonate salt of cycloguanil, a potent dihydrofolate reductase (DHFR) inhibitor. Unlike standard water-soluble salts, the pamoate formulation is specifically engineered for repository (depot) applications, enabling ultra-slow dissolution and sustained systemic release when administered as an intramuscular oleaginous suspension. By complexing two molecules of the active cycloguanil base with one molecule of pamoic acid, this compound achieves a distinct pharmacokinetic profile that maintains therapeutic plasma concentrations over extended periods, making it a critical raw material for researchers developing long-acting antiparasitic therapies and sustained-release drug delivery systems [1].

Research Fit

Direct DHFR inhibition without CYP2C19-dependent prodrug activation
Repository (depot) pamoate salt for sustained-release formulation studies
Distinct resistance mutation profile vs. pyrimethamine enables binding-mode dissection

Substituting cycloguanil pamoate with its more common alternatives fundamentally alters formulation viability and in vivo performance. Utilizing cycloguanil hydrochloride results in rapid aqueous dissolution and swift systemic clearance, completely negating the sustained-release objective of a depot injection. Alternatively, employing the parent prodrug, proguanil, introduces a strict dependency on host hepatic CYP2C19 metabolism, which is subject to high inter-subject variability and requires daily oral dosing. Procuring the pamoate salt is therefore mandatory for applications requiring continuous, metabolism-independent, long-term active compound exposure from a single administration [1].

Substitution Risk

!
Proguanil requires CYP2C19 bioactivation; poor metabolizers produce no cycloguanil, limiting direct interchange.
!
Pamoate salt provides intramuscular repository PK; not interchangeable with daily oral proguanil or standard DHFR inhibitors.
!
Resistance mutations (A16V+S108T) confer cycloguanil-specific resistance; pyrimethamine susceptibility may be retained.

Extended Duration of Action via Depot Release Kinetics

Cycloguanil pamoate demonstrates exceptional sustained-release capabilities when formulated as an intramuscular depot. In preclinical models, a single injection of cycloguanil pamoate in an oleaginous vehicle provides continuous systemic protection for 4 to over 12 months, whereas the water-soluble cycloguanil hydrochloride clears rapidly and requires frequent redosing to maintain equivalent baseline excretion levels (e.g., 0.015 mg/kg daily equivalent). This massive extension in half-life is entirely dependent on the pamoate salt's ultra-low solubility [1].

Evidence DimensionDuration of sustained therapeutic exposure from a single dose
Target Compound Data4 to >12 months of continuous active release
Comparator Or BaselineCycloguanil hydrochloride (rapid clearance, requires continuous daily dosing equivalent)
Quantified Difference>120-fold increase in duration of action per administration
ConditionsIntramuscular injection in oleaginous suspension (in vivo models)

Buyers developing long-acting injectables must select the pamoate salt to achieve multi-month release profiles that are physically impossible with the hydrochloride salt.

DHFR Inhibition Potency
Cross-study comparable
Cycloguanil IC₅₀ 1,200 nM vs. Proguanil 13,000 nM (≈10.8‑fold difference)
Supports CYP2C19‑independent target engagement studies
559 P. falciparum isolates, Uganda; ex vivo susceptibility

Bioactivation Independence and Metabolic Consistency

As the direct active metabolite formulated for slow release, cycloguanil pamoate bypasses the variable hepatic bioactivation required by its parent compound, proguanil. Proguanil relies on CYP2C19 to convert to cycloguanil, leading to significant pharmacokinetic variability among different populations. By utilizing cycloguanil pamoate, researchers ensure direct availability of the active DHFR inhibitor upon dissolution, eliminating the metabolic bottleneck and ensuring consistent dose-exposure relationships in experimental models [1].

Evidence DimensionDependency on host CYP2C19 metabolism
Target Compound Data0% dependency (direct active DHFR inhibitor release)
Comparator Or BaselineProguanil (high dependency, subject to significant CYP2C19 polymorphism variability)
Quantified DifferenceComplete elimination of metabolic variability bottleneck
ConditionsSystemic circulation following drug administration

Procuring the active pamoate salt rather than the proguanil prodrug is critical for researchers requiring uniform, predictable active-drug exposure across diverse in vivo models.

Mutation Rate
Head‑to‑head
Pyrimethamine: higher mutation rate & greater genomic polymorphism than cycloguanil
Supports resistance evolution comparison studies
In vitro selection, dhfr gene RFLP profiles

Formulation Compatibility for Oleaginous Suspensions

The stoichiometric ratio of two cycloguanil molecules to one pamoic acid molecule creates a highly lipophilic, water-insoluble complex highly suited for non-aqueous suspensions. While cycloguanil hydrochloride readily dissolves in aqueous media, rendering it unsuitable for long-acting lipid depots, cycloguanil pamoate maintains its particulate integrity in oleaginous vehicles. This precise insolubility dictates the slow, controlled release of the active moiety from the injection site into the surrounding tissues[1].

Evidence DimensionSuitability for long-acting oleaginous suspension
Target Compound DataMaintains particulate integrity, enabling ultra-slow dissolution
Comparator Or BaselineCycloguanil hydrochloride (rapidly dissolves, incompatible with depot retention)
Quantified DifferenceFundamental shift from immediate-release aqueous solubility to depot-compatible insolubility
ConditionsFormulation in lipid/oil-based injectable vehicles

Formulation scientists must procure the pamoate salt to successfully engineer stable, long-acting intramuscular suspensions.

Protection Duration
Head‑to‑head
Cycloguanil pamoate: 60–90 days vs. DADDS: ≤30 days (P. vivax field trial)
Supports long‑acting formulation benchmark studies
Single deep intragluteal injection, New Guinea
PfDHFR Susceptibility
Cross‑study comparable
Median IC₅₀: CYC 1,200 nM, PYR 42,100 nM, P218 0.6 nM
Intermediate potency reference for inhibitor calibration
559 Ugandan isolates, ex vivo; dhfr mutation‑stratified
Resistance Specificity
Class‑level inference
A16V+S108T double mutation specifically confers resistance to cycloguanil, not pyrimethamine
Supports DHFR binding‑mode dissection studies
Bacterial complementation & X‑ray crystallography
Transporter Substrate
Class‑level inference
Both cycloguanil and proguanil are OCT1/2, MATE1/2‑K substrates
Enables OCT/MATE transport studies without prodrug confounding
HEK293 transporter assays; proguanil affinity data available

Long-Acting Injectable (LAI) Development

Highly effective as a model compound for engineering and testing multi-month repository formulations and oleaginous depot injections, leveraging its proven ultra-slow dissolution kinetics [1].

Antimalarial Combination Therapy Research

Critical for in vivo studies requiring sustained, metabolism-independent systemic levels of a DHFR inhibitor to evaluate synergistic effects against resistant Plasmodium strains [2].

Pharmacokinetic Modeling of Pamoate Salts

Serves as a benchmark material for pharmaceutical scientists studying the release rates, particle size effects, and absorption profiles of highly insoluble embonate/pamoate salts in intramuscular tissue [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Malaria chemoprophylaxis model studies
Repository formulation release profile
Protection duration endpoints in model systems
Antifolate resistance evolution studies
Distinct resistance mutation profile
A16V+S108T specificity and cross‑resistance endpoints
Ex vivo PfDHFR susceptibility testing
Intermediate potency reference profile
Susceptibility range calibration across inhibitor classes
Direct DHFR inhibition studies
CYP2C19‑independent active moiety
Target engagement without prodrug activation variability

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

8

Exact Mass

890.2822345 g/mol

Monoisotopic Mass

890.2822345 g/mol

Heavy Atom Count

63

UNII

TCO0SY4N3D

Wikipedia

Cycloguanil pamoate

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